4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with a molecular formula of C24H16Cl2N2O4S and a molecular weight of 499.376 . This compound is notable for its unique structure, which includes a benzothiophene core, a chlorophenoxy group, and a hydrazono linkage. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate is used in various scientific research fields, including:
Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition or protein binding.
Industry: Used in the development of new materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of 4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono linkage and benzothiophene core play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{2-[2-(4-chlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate
- 4-((E)-{2-[2-(4-ethylphenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate
Uniqueness
Compared to similar compounds, 4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate stands out due to its specific combination of functional groups and structural features.
Properties
CAS No. |
477734-27-3 |
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Molecular Formula |
C25H18Cl2N2O5S |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C25H18Cl2N2O5S/c1-32-20-12-15(13-28-29-22(30)14-33-18-8-4-3-7-17(18)26)10-11-19(20)34-25(31)24-23(27)16-6-2-5-9-21(16)35-24/h2-13H,14H2,1H3,(H,29,30)/b28-13+ |
InChI Key |
LJXOBZCCMQUWBU-XODNFHPESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2Cl)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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